Cas no 2172184-06-2 ({1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
- 2172184-06-2
- {[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- EN300-1597131
-
- Inchi: 1S/C12H24N4O2/c1-13-10-11-12(6-9-18-3)16(15-14-11)7-4-5-8-17-2/h13H,4-10H2,1-3H3
- InChI Key: XLDMOTDOCXPMJC-UHFFFAOYSA-N
- SMILES: O(C)CCC1=C(CNC)N=NN1CCCCOC
Computed Properties
- Exact Mass: 256.18992602g/mol
- Monoisotopic Mass: 256.18992602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.2Ų
- XLogP3: -0.3
{1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597131-0.25g |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 0.25g |
$2044.0 | 2023-05-26 | ||
Enamine | EN300-1597131-250mg |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 250mg |
$2044.0 | 2023-09-23 | ||
Enamine | EN300-1597131-10000mg |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 10000mg |
$9550.0 | 2023-09-23 | ||
Enamine | EN300-1597131-2500mg |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 2500mg |
$4355.0 | 2023-09-23 | ||
Enamine | EN300-1597131-2.5g |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 2.5g |
$4355.0 | 2023-05-26 | ||
Enamine | EN300-1597131-5.0g |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 5g |
$6441.0 | 2023-05-26 | ||
Enamine | EN300-1597131-0.5g |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 0.5g |
$2132.0 | 2023-05-26 | ||
Enamine | EN300-1597131-1.0g |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 1g |
$2221.0 | 2023-05-26 | ||
Enamine | EN300-1597131-500mg |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 500mg |
$2132.0 | 2023-09-23 | ||
Enamine | EN300-1597131-50mg |
{[1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172184-06-2 | 50mg |
$1866.0 | 2023-09-23 |
{1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Introduction to the Compound {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)
The compound {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)} represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This triazol-based amine derivative has garnered attention due to its unique structural features and its promising applications in drug discovery and development. The presence of both 4-methoxybutyl and 2-methoxyethyl side chains, coupled with the triazole ring, contributes to its distinctive chemical properties and biological activities.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing the triazole moiety, due to their wide-ranging biological activities. Triazoles are known for their stability, ease of synthesis, and ability to interact with various biological targets. The compound in question is no exception, as it exhibits a blend of structural features that make it a valuable candidate for further investigation.
The (methyl)amine group in the molecule introduces a basic nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions. This feature is particularly important in drug design, as it allows the compound to interact with acidic or polar residues on biological targets. Additionally, the 4-methoxybutyl and 2-methoxyethyl side chains contribute to the lipophilicity of the molecule, making it potentially suitable for oral administration and improving its bioavailability.
Recent studies have highlighted the importance of structure-activity relationships (SARs) in the development of new drugs. The compound {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)} exemplifies this principle, as its unique combination of functional groups may confer specific biological activities. For instance, modifications to the triazol-4-ylmethyl moiety have been shown to influence binding affinity and selectivity towards certain enzymes or receptors.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the triazole ring is typically achieved through cycloaddition reactions between organic azides and alkynes. Subsequent functionalization with the 4-methoxybutyl and 2-methoxyethyl groups further diversifies the molecular structure. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity.
In terms of biological activity, preliminary studies suggest that {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)} may exhibit properties relevant to various therapeutic areas. For example, its structural similarity to known bioactive molecules suggests potential applications in anti-inflammatory or antimicrobial therapies. Additionally, the presence of multiple functional groups provides opportunities for further derivatization to enhance specific biological activities.
The pharmaceutical industry has increasingly recognized the importance of computational modeling in drug discovery. Molecular docking studies have been performed using this compound to predict its interaction with potential target proteins. These studies have provided valuable insights into its binding mode and affinity towards various biological receptors. The results suggest that modifications to the triazol-4-ylmethyl moiety could significantly enhance binding interactions.
Furthermore, green chemistry principles have been integrated into the synthesis of this compound to minimize environmental impact. Solvent-free reactions and catalytic methods have been explored to reduce waste generation and improve sustainability. These approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.
The potential applications of {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)} extend beyond traditional pharmaceuticals. Its unique chemical properties make it a promising candidate for use in agrochemicals or specialty chemicals. Additionally, its ability to form stable complexes with metals suggests potential applications in material science.
In conclusion, {1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl(methyl)amine} (CAS No. 2172184-06-2)} is a structurally complex and biologically relevant compound with significant potential across multiple industries. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further research and development.
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